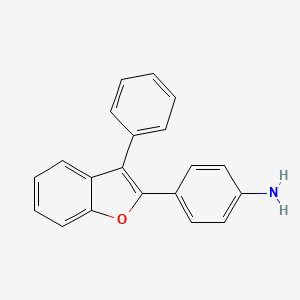![molecular formula C11H17NO2 B12878392 Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]- CAS No. 61449-04-5](/img/structure/B12878392.png)
Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Methylisoxazol-5-yl)methyl)cyclohexanol is a compound that features a cyclohexanol moiety attached to a 3-methylisoxazole ring via a methylene bridge. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . The presence of the isoxazole ring in this compound suggests it may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-methylisoxazol-5-yl)methyl)cyclohexanol typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexanol moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves optimizing reaction conditions to maximize yield and minimize waste. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield .
化学反応の分析
Types of Reactions
1-((3-Methylisoxazol-5-yl)methyl)cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The methylene bridge can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could lead to a variety of functionalized derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((3-methylisoxazol-5-yl)methyl)cyclohexanol is likely related to its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Methyl-5-isoxazolemethanol: This compound shares the isoxazole ring and methylene bridge but lacks the cyclohexanol moiety.
N-(5-Methylisoxazol-3-yl)malonamide: Another isoxazole derivative with different functional groups.
Uniqueness
1-((3-Methylisoxazol-5-yl)methyl)cyclohexanol is unique due to the combination of the cyclohexanol moiety with the isoxazole ring. This structural feature may impart distinct chemical and biological properties compared to other isoxazole derivatives.
特性
CAS番号 |
61449-04-5 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
1-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-9-7-10(14-12-9)8-11(13)5-3-2-4-6-11/h7,13H,2-6,8H2,1H3 |
InChIキー |
QZCNSEJRCUHNJV-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)CC2(CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


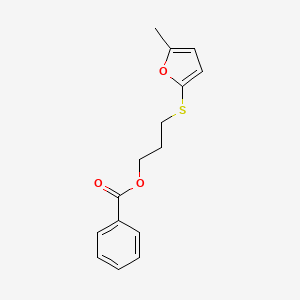
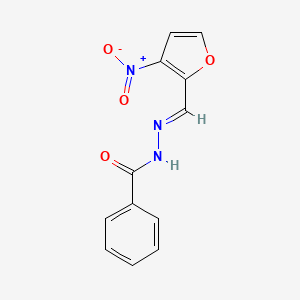
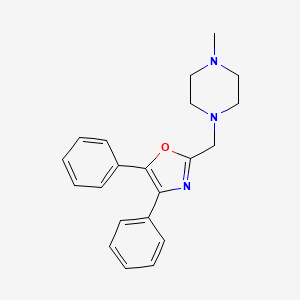
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)
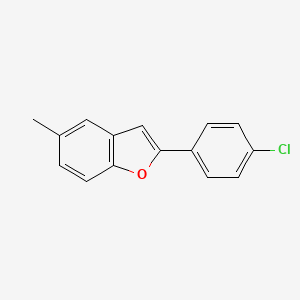
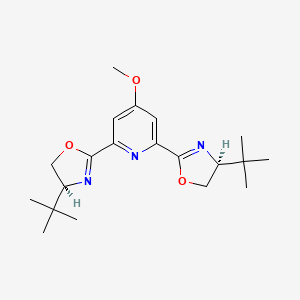
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
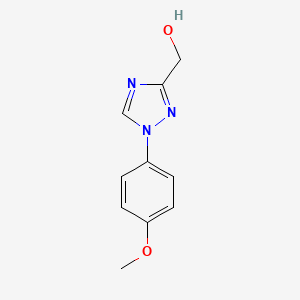
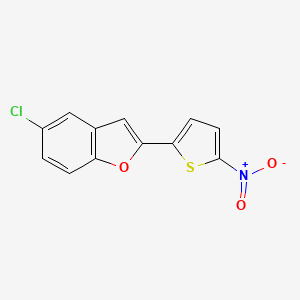
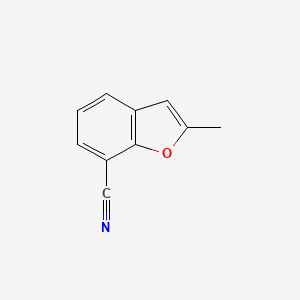
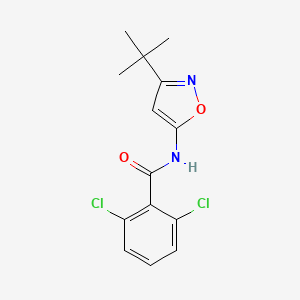
![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
